molecular formula C4H6Cl3NO2 B13789236 N,N-Dimethyl-O-trichloroacetylhydroxylamine CAS No. 73941-27-2

N,N-Dimethyl-O-trichloroacetylhydroxylamine

Cat. No.: B13789236
CAS No.: 73941-27-2
M. Wt: 206.45 g/mol
InChI Key: RAKDKVOEPXLINH-UHFFFAOYSA-N
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Description

N,N-Dimethyl-O-trichloroacetylhydroxylamine is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a trichloroacetyl group attached to a hydroxylamine moiety, which is further substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-O-trichloroacetylhydroxylamine typically involves the reaction of trichloroacetyl chloride with N,N-dimethylhydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cl3C-COCl+H2N-OCH3Cl3C-CO-N(OCH3)2\text{Cl}_3\text{C-COCl} + \text{H}_2\text{N-OCH}_3 \rightarrow \text{Cl}_3\text{C-CO-N(OCH}_3\text{)}_2 Cl3​C-COCl+H2​N-OCH3​→Cl3​C-CO-N(OCH3​)2​

The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound involves similar reaction conditions but with optimized parameters for large-scale synthesis. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction is monitored using analytical techniques such as gas chromatography and mass spectrometry to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-O-trichloroacetylhydroxylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the trichloroacetyl group to a less oxidized state.

    Substitution: The trichloroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso compounds, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N,N-Dimethyl-O-trichloroacetylhydroxylamine has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which N,N-Dimethyl-O-trichloroacetylhydroxylamine exerts its effects involves the reactivity of the trichloroacetyl group. This group is highly electrophilic and can react with nucleophiles such as amines, thiols, and hydroxyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethylhydroxylamine: A related compound with similar reactivity but lacking the trichloroacetyl group.

    N,N-Dimethyl-2-chloroacetoacetamide: Another compound with a similar structure but different functional groups.

Uniqueness

N,N-Dimethyl-O-trichloroacetylhydroxylamine is unique due to the presence of the trichloroacetyl group, which imparts distinct reactivity and properties. This makes it valuable in specific synthetic applications where such reactivity is desired.

Properties

CAS No.

73941-27-2

Molecular Formula

C4H6Cl3NO2

Molecular Weight

206.45 g/mol

IUPAC Name

dimethylamino 2,2,2-trichloroacetate

InChI

InChI=1S/C4H6Cl3NO2/c1-8(2)10-3(9)4(5,6)7/h1-2H3

InChI Key

RAKDKVOEPXLINH-UHFFFAOYSA-N

Canonical SMILES

CN(C)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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